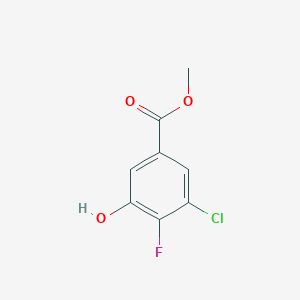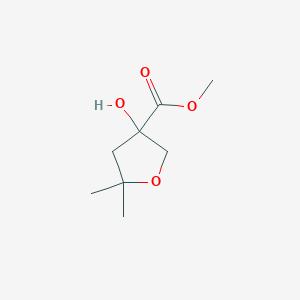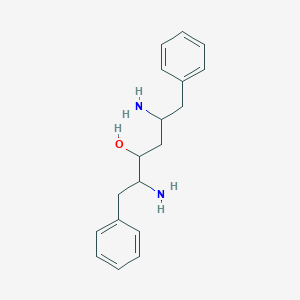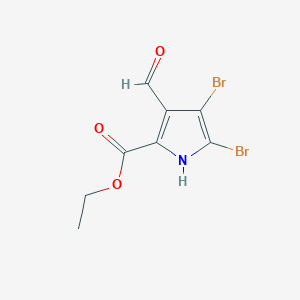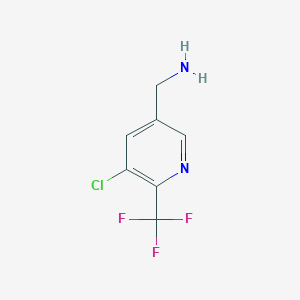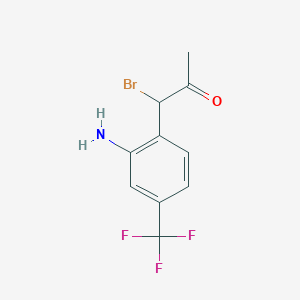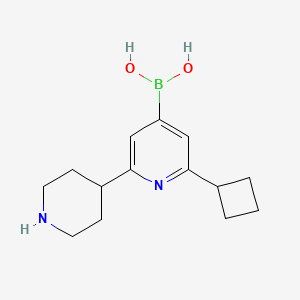
(3-Methoxy-3-methylhex-5-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxy-3-methylhex-5-en-1-yl)benzene: is an organic compound characterized by a benzene ring substituted with a (3-methoxy-3-methylhex-5-en-1-yl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-Methoxy-3-methylhex-5-en-1-yl)benzene typically begins with benzene and appropriate alkylating agents.
Reaction Conditions: The alkylation reaction can be carried out under Friedel-Crafts conditions using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production methods may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3-Methoxy-3-methylhex-5-en-1-yl)benzene can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of (3-methoxy-3-methylhex-5-en-1-yl)benzoic acid.
Reduction: Formation of (3-methoxy-3-methylhexane-1-yl)benzene.
Substitution: Formation of halogenated derivatives such as (3-methoxy-3-methylhex-5-en-1-yl)chlorobenzene.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (3-Methoxy-3-methylhex-5-en-1-yl)benzene serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in studies to understand the interaction of aromatic compounds with biological systems.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which (3-Methoxy-3-methylhex-5-en-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic ring can participate in π-π interactions, while the alkyl chain can engage in hydrophobic interactions. These interactions can influence various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- (3-Methoxy-3-methylhex-5-en-1-yl)toluene
- (3-Methoxy-3-methylhex-5-en-1-yl)phenol
- (3-Methoxy-3-methylhex-5-en-1-yl)aniline
Uniqueness:
- Structural Features: The presence of the (3-methoxy-3-methylhex-5-en-1-yl) group imparts unique chemical and physical properties.
- Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
100696-95-5 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
(3-methoxy-3-methylhex-5-enyl)benzene |
InChI |
InChI=1S/C14H20O/c1-4-11-14(2,15-3)12-10-13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3 |
InChI-Schlüssel |
ITPRFHHDDLPZLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)(CC=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


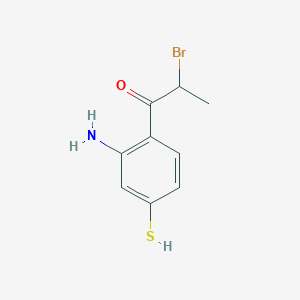
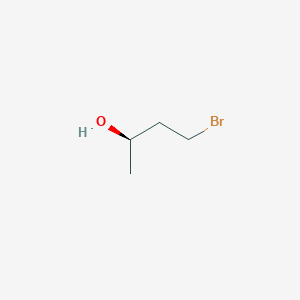
![2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane](/img/structure/B14073728.png)
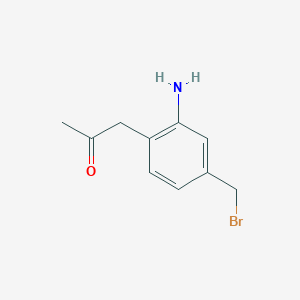
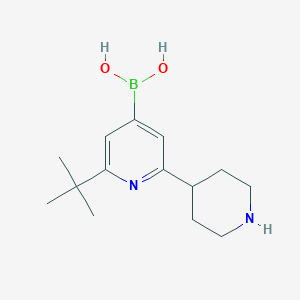
![(R)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14073741.png)
